molecular formula C17H15F2NO B14192078 5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 918330-28-6

5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14192078
CAS No.: 918330-28-6
M. Wt: 287.30 g/mol
InChI Key: LKKLJACRAGCPMR-UHFFFAOYSA-N
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Description

5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a difluoroaniline group attached to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,4-difluoroaniline with an appropriate indanone derivative under controlled conditions. One common method involves the use of a phase transfer catalyst to facilitate the reaction between 2,4-difluoroaniline and 2,2-dimethyl-2,3-dihydro-1H-inden-1-one . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The difluoroaniline group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Difluoroanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its combination of the difluoroaniline group and the indanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

918330-28-6

Molecular Formula

C17H15F2NO

Molecular Weight

287.30 g/mol

IUPAC Name

5-(2,4-difluoroanilino)-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C17H15F2NO/c1-17(2)9-10-7-12(4-5-13(10)16(17)21)20-15-6-3-11(18)8-14(15)19/h3-8,20H,9H2,1-2H3

InChI Key

LKKLJACRAGCPMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)NC3=C(C=C(C=C3)F)F)C

Origin of Product

United States

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